Home > Products > Screening Compounds P144946 > Lenalidomide 4'-PEG3-amine dihydrochloride
Lenalidomide 4'-PEG3-amine dihydrochloride -

Lenalidomide 4'-PEG3-amine dihydrochloride

Catalog Number: EVT-15271528
CAS Number:
Molecular Formula: C21H32Cl2N4O6
Molecular Weight: 507.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide 4'-PEG3-amine dihydrochloride is a derivative of lenalidomide, which is an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain types of anemia associated with myelodysplastic syndromes. The compound is characterized by the addition of a polyethylene glycol (PEG) moiety, enhancing its solubility and bioavailability. Lenalidomide itself is known for its potent antineoplastic, anti-inflammatory, and anti-angiogenic properties, functioning as a modulator of immune response and cellular signaling pathways.

Source

Lenalidomide was first synthesized in the late 1990s and has since been extensively studied for its therapeutic applications. The specific compound, Lenalidomide 4'-PEG3-amine dihydrochloride, is utilized in research settings to explore targeted protein degradation through the recruitment of cereblon E3 ligase .

Classification

Lenalidomide 4'-PEG3-amine dihydrochloride falls under several classifications:

  • Chemical Class: Isoindoles and derivatives
  • Drug Class: Immunomodulatory imide drugs (IMiDs)
  • Mechanism: E3 ligase modulator
Synthesis Analysis

The synthesis of Lenalidomide 4'-PEG3-amine dihydrochloride involves several key steps:

  1. Starting Material: The process begins with lenalidomide, which is synthesized from methyl 2-methyl-3-nitrobenzoate through bromination and subsequent reactions involving piperidine derivatives .
  2. Modification: The PEGylation step involves the attachment of a PEG3 amine linker to the 4' position of lenalidomide. This step typically employs standard coupling reactions such as amide bond formation.
  3. Purification: The final product is purified using methods like recrystallization or chromatography to ensure high purity suitable for biological applications .
Molecular Structure Analysis

Structure

Lenalidomide 4'-PEG3-amine dihydrochloride has a complex molecular structure that includes:

  • An isoindole core derived from lenalidomide.
  • A PEG3 chain that enhances solubility and facilitates interaction with biological targets.

Data

  • Molecular Weight: Approximately 507.41 g/mol.
  • Chemical Formula: C₁₃H₁₈Cl₂N₄O₃.
  • CAS Number: Specific to the compound for regulatory purposes.
Chemical Reactions Analysis

The primary chemical reactions involved in the synthesis of Lenalidomide 4'-PEG3-amine dihydrochloride include:

  • Bromination: Using N-bromosuccinimide to introduce bromine into the aromatic ring.
  • Alkylation and Cyclization: Reacting with amino derivatives to form the lactam structure.
  • Hydrogenation: Catalytic reduction to convert nitro groups to amino groups, yielding lenalidomide.
  • PEGylation: Amide coupling between lenalidomide and PEG3 amine .
Mechanism of Action

Lenalidomide 4'-PEG3-amine dihydrochloride operates primarily by modulating the activity of cereblon, a substrate receptor for an E3 ubiquitin ligase complex. Upon binding, it alters the specificity of this ligase, leading to the ubiquitination and subsequent degradation of key proteins involved in cancer cell survival, such as IKZF1 and IKZF3. This mechanism promotes apoptosis in malignant cells while enhancing immune responses against tumors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Enhanced solubility due to PEGylation; soluble in water and common organic solvents.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but should be stored away from light and moisture.
  • pH Sensitivity: May exhibit changes in solubility or stability at extreme pH levels.

Relevant data regarding these properties can be critical for formulation development in pharmaceutical applications .

Applications

Lenalidomide 4'-PEG3-amine dihydrochloride has several significant scientific uses:

  • Targeted Protein Degradation Research: It serves as a tool compound for developing PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins involved in various diseases.
  • Cancer Therapy Development: Its mechanism of action provides insights into novel therapeutic strategies against malignancies by leveraging immune modulation.
  • Biological Studies: Used in research to understand the interactions between small molecules and E3 ligases, contributing to drug discovery efforts .

This compound exemplifies how modifications to existing drugs can enhance their utility in research and therapeutic contexts.

Introduction to Targeted Protein Degradation (TPD) and Cereblon Modulators

Evolution of PROTAC® Technology in Drug Discovery

The development of PROteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven protein degradation. First conceptualized in 2001 by Sakamoto et al., PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system (UPS) for selective protein degradation [5] [10]. This technology connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety via a chemical linker, enabling the formation of a ternary complex that triggers ubiquitination and proteasomal destruction of the target [2] [6].

Key milestones in PROTAC development include:

  • Peptide-based pioneers: Early PROTACs utilized peptide epitopes (e.g., HIF-1α-derived peptides for VHL recruitment), but suffered from poor cell permeability and stability [6] [10].
  • Small-molecule revolution: The discovery of non-peptidic E3 ligase ligands—particularly for Cereblon (CRBN) (thalidomide analogs) and von Hippel-Lindau (VHL) ligand VH032—enabled drug-like PROTACs with enhanced pharmacokinetic properties [6] [10].
  • Clinical validation: ARV-110 (androgen receptor degrader) and ARV-471 (estrogen receptor degrader) demonstrated clinical proof-of-concept in oncology trials, showcasing PROTACs' ability to target traditionally "undruggable" proteins [2] [5].

Table 1: Key Cereblon-Targeting Ligands in PROTAC Design

LigandE3 LigaseKey FeaturesPROTAC Applications
ThalidomideCRBNFirst-generation IMiD; limited degradation scopeHistorical molecular glues
LenalidomideCRBNEnhanced specificity; FDA-approved for myelomaBasis for CRBN-recruiting PROTACs
PomalidomideCRBNHigher potency; broader neo-substrate rangeCommon in oncology-focused PROTACs
Lenalidomide 4'-PEG3-amineCRBNFunctionalized with terminal amine for conjugationBuilding block for synthetic PROTACs

Role of Cereblon (CRBN) Ligands in E3 Ubiquitin Ligase Recruitment

Cereblon serves as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex (CUL4-RBX1-DDB1-CRBN), which regulates cellular protein homeostasis by directing substrates for proteasomal degradation [3] [8]. CRBN's biological significance was illuminated through the mechanism of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. These drugs act as molecular glues that reshape CRBN's substrate-binding surface, enabling the recruitment and degradation of neo-substrates such as:

  • Transcription factors: IKZF1/3 (degraded by lenalidomide/pomalidomide) [2] [3]
  • Kinase regulators: CK1α (degraded in del(5q) myelodysplastic syndrome) [3]
  • Wnt pathway components: Casein kinase 1α (CK1α) under physiological Wnt signaling [3]

The structural basis of CRBN-IMiD interactions involves:

  • A tri-tryptophan pocket in CRBN's thalidomide-binding domain (TBD) that accommodates the IMiD's glutarimide ring [8] [10].
  • IMiD-induced neosubstrate recruitment: The phthalimide ring of lenalidomide/pomalidomide exposes hydrophobic surfaces on CRBN that engage zinc finger domains of target proteins [2] [8].
  • Allosteric modulation: IMiD binding induces conformational changes that create new protein-interaction interfaces [10].

For PROTAC design, CRBN offers advantages over other E3 ligases:

  • Ubiquitous expression across tissues [8]
  • Drug-like ligands with favorable pharmacokinetic properties [6]
  • Flexible substrate accommodation due to IMiD-induced plasticity [3] [8]

Rationale for Lenalidomide Derivatives in Molecular Glue Design

Lenalidomide derivatives serve as foundational scaffolds for CRBN-based PROTACs due to their validated molecular glue functionality and chemical tractability. Lenalidomide itself promotes the CRBN-dependent degradation of disease-relevant proteins like IKZF1/3 and CK1α, demonstrating its utility in redirecting E3 ligase activity [3] [10]. The strategic modification of lenalidomide at its 4'-position enables its adaptation for PROTAC applications:

Structural Advantages of Lenalidomide 4'-PEG3-amine:

  • Terminal amine functionality: The primary amine (-NH₂) at the terminus of the PEG3 linker provides a versatile handle for conjugation to target protein ligands via amide coupling, click chemistry, or other bioconjugation techniques [1] [4] [7].
  • PEG-based linker: The triethylene glycol (PEG3) spacer offers:
  • Optimal length (~15 Å) for bridging CRBN and target proteins
  • Hydrophilicity that enhances solubility and reduces aggregation
  • Flexibility to accommodate ternary complex formation [1] [4]
  • Preserved CRBN binding: Modifications at the 4'-position minimally perturb the glutarimide-phthalimide pharmacophore required for CRBN engagement [1] [7].

Table 2: Physicochemical Properties of Lenalidomide 4'-PEG3-amine Dihydrochloride

PropertyValueSignificance in PROTAC Design
Molecular FormulaC₂₁H₃₂Cl₂N₄O₆Defines elemental composition and molecular weight
Molecular Weight507.41 g/molImpacts pharmacokinetics and cell permeability
CAS Number2624336-87-2Unique identifier for chemical tracking
Purity≥95% (HPLC)Ensures reproducibility in experimental results
Storage Conditions-20°CMaintains chemical stability
SolubilityCompatible with polar organic solventsFacilitates onward chemistry conjugation

Mechanistic Contributions to PROTAC Efficacy:

  • Ternary Complex Formation: The PEG3 linker length in Lenalidomide 4'-PEG3-amine enables optimal positioning between CRBN and the target protein, facilitating cooperative interactions that stabilize the ternary complex [4] [6].
  • Catalytic Efficiency: PROTACs incorporating this moiety function sub-stoichiometrically, with a single molecule enabling multiple degradation cycles [5] [10].
  • Versatility: This building block has been employed in PROTACs targeting diverse proteins, including kinases, nuclear receptors, and epigenetic regulators [1] [4].

The integration of Lenalidomide 4'-PEG3-amine into PROTAC design exemplifies the rational engineering of E3 ligase recruiters, balancing CRBN-binding affinity, linker functionality, and synthetic feasibility to enable precision protein degradation [1] [4] [7].

Concluding Remarks

Lenalidomide 4'-PEG3-amine dihydrochloride exemplifies the strategic functionalization of clinically validated molecular glues for targeted protein degradation. Its design leverages the well-characterized CRBN-binding properties of lenalidomide while introducing a synthetically accessible chemical handle for PROTAC assembly. As PROTAC technology advances toward addressing traditionally intractable targets, modular CRBN ligands like this compound provide essential tools for interrogating disease biology and developing novel therapeutics. The ongoing optimization of E3 ligase recruiters—focusing on degradation efficiency, tissue specificity, and drug-like properties—will further establish TPD as a cornerstone of precision medicine [2] [5] [10].

Key Compounds Mentioned:

  • Lenalidomide 4'-PEG3-amine dihydrochloride
  • Thalidomide
  • Lenalidomide
  • Pomalidomide
  • VH032 (VHL ligand)
  • ARV-110
  • ARV-471

Properties

Product Name

Lenalidomide 4'-PEG3-amine dihydrochloride

IUPAC Name

3-[7-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride

Molecular Formula

C21H32Cl2N4O6

Molecular Weight

507.4 g/mol

InChI

InChI=1S/C21H30N4O6.2ClH/c22-6-8-29-10-12-31-13-11-30-9-7-23-17-3-1-2-15-16(17)14-25(21(15)28)18-4-5-19(26)24-20(18)27;;/h1-3,18,23H,4-14,22H2,(H,24,26,27);2*1H

InChI Key

ZJNXHHVMOYSOIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.